molecular formula C12H18ClNO B6216792 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2742653-37-6

7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B6216792
CAS RN: 2742653-37-6
M. Wt: 227.7
InChI Key:
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Description

7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (also known as 7-MeO-DMT-HCl) is a synthetic derivative of the naturally occurring psychoactive alkaloid dimethyltryptamine (DMT). It is a potent hallucinogen and has been used for centuries in the indigenous cultures of South America for spiritual and ceremonial purposes. In recent years, 7-MeO-DMT-HCl has become increasingly popular in the recreational drug scene.

Scientific Research Applications

7-MeO-DMT-HCl has been studied extensively in the scientific community and has been found to have a variety of potential applications. It has been studied as a potential treatment for depression, anxiety, and addiction, as well as a possible treatment for Alzheimer’s disease. It has also been studied as a potential treatment for chronic pain, as it has been found to act on the same receptors as opioids. Additionally, 7-MeO-DMT-HCl has been studied as a possible treatment for Parkinson’s disease, as it has been found to act on the same receptors as dopamine.

Mechanism of Action

7-MeO-DMT-HCl acts primarily as a serotonin 5-HT2A receptor agonist, meaning that it binds to and activates the serotonin 5-HT2A receptor. Activation of this receptor is responsible for the hallucinogenic effects of the compound. Additionally, 7-MeO-DMT-HCl has been found to act on the dopamine D2 receptor, which is responsible for its potential applications in the treatment of Parkinson’s disease.
Biochemical and Physiological Effects
7-MeO-DMT-HCl has been found to produce a variety of biochemical and physiological effects. It has been found to produce an increase in heart rate, blood pressure, and body temperature. Additionally, it has been found to produce an increase in serotonin, dopamine, and norepinephrine levels in the brain. These effects are responsible for the hallucinogenic effects of 7-MeO-DMT-HCl.

Advantages and Limitations for Lab Experiments

7-MeO-DMT-HCl has a number of advantages and limitations when it comes to lab experiments. One of the main advantages is that it is relatively easy to synthesize from commercially available precursors. Additionally, it has a relatively low toxicity, making it safe to use in laboratory experiments. However, one of the main limitations of 7-MeO-DMT-HCl is that it is a Schedule I substance in the United States, meaning that it is illegal to possess or use for any purpose.

Future Directions

Given the potential applications of 7-MeO-DMT-HCl, there are a number of potential future directions for research. One potential direction is the development of more effective and safer delivery methods, such as transdermal patches or sublingual tablets. Additionally, further research into the potential therapeutic applications of 7-MeO-DMT-HCl is needed, including its potential use as a treatment for depression, anxiety, addiction, chronic pain, and Parkinson’s disease. Finally, further research into the biochemical and physiological effects of 7-MeO-DMT-HCl is needed in order to better understand its mechanism of action.

Synthesis Methods

7-MeO-DMT-HCl can be synthesized from commercially available precursors, such as dimethylamine hydrochloride and 1,1-dimethyl-tetrahydroisoquinoline. The synthesis involves a two-step reaction in which the dimethylamine hydrochloride is reacted with 1,1-dimethyl-tetrahydroisoquinoline to form 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is then reacted with hydrochloric acid to form 7-MeO-DMT-HCl. The reaction is typically performed in an inert atmosphere, such as argon, and requires temperatures of up to 180°C in order to complete the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the condensation of 2-methoxyphenethylamine with acetone followed by reduction and cyclization to form the desired product.", "Starting Materials": [ "2-methoxyphenethylamine", "Acetone", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 2-methoxyphenethylamine is reacted with acetone in the presence of hydrochloric acid to form 1-(2-methoxyphenethyl)-2-propanone.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the ketone group to a secondary alcohol.", "Step 3: The resulting alcohol is then cyclized under acidic conditions to form 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline.", "Step 4: The final product is obtained by treating the tetrahydroisoquinoline with hydrochloric acid to form the hydrochloride salt." ] }

CAS RN

2742653-37-6

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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